1-(3-Amino-4-(chloromethyl)phenyl)-3-bromopropan-1-one
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Overview
Description
1-(3-Amino-4-(chloromethyl)phenyl)-3-bromopropan-1-one is an organic compound that features a unique combination of functional groups, including an amino group, a chloromethyl group, and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-(chloromethyl)phenyl)-3-bromopropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of 1-(3-Amino-4-(chloromethyl)phenyl)propan-1-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-4-(chloromethyl)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while the bromopropanone moiety can be reduced to form alcohols or alkanes.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or vinyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substituted derivatives with various functional groups replacing the chlorine atom.
- Oxidized products such as nitro or nitroso compounds.
- Reduced products such as alcohols or alkanes.
Scientific Research Applications
1-(3-Amino-4-(chloromethyl)phenyl)-3-bromopropan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-(chloromethyl)phenyl)-3-bromopropan-1-one depends on its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the amino and chloromethyl groups allows for specific binding interactions, while the bromopropanone moiety can participate in covalent modifications of target proteins.
Comparison with Similar Compounds
1-(3-Amino-4-(methyl)phenyl)-3-bromopropan-1-one: Similar structure but with a methyl group instead of a chloromethyl group.
1-(3-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one: Similar structure but with a different position of the bromine atom.
Uniqueness: 1-(3-Amino-4-(chloromethyl)phenyl)-3-bromopropan-1-one is unique due to the combination of its functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both an amino group and a chloromethyl group provides opportunities for various substitution reactions, while the bromopropanone moiety adds to its versatility in organic synthesis.
Properties
Molecular Formula |
C10H11BrClNO |
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Molecular Weight |
276.56 g/mol |
IUPAC Name |
1-[3-amino-4-(chloromethyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C10H11BrClNO/c11-4-3-10(14)7-1-2-8(6-12)9(13)5-7/h1-2,5H,3-4,6,13H2 |
InChI Key |
FVXZFNZVSCVXLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCBr)N)CCl |
Origin of Product |
United States |
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